molecular formula C20H19NO2 B12549283 Benzoic acid, 4-[[methyl(2-methyl-1-naphthalenyl)amino]methyl]- CAS No. 833485-10-2

Benzoic acid, 4-[[methyl(2-methyl-1-naphthalenyl)amino]methyl]-

Cat. No.: B12549283
CAS No.: 833485-10-2
M. Wt: 305.4 g/mol
InChI Key: XVIJRMIKLIVLET-UHFFFAOYSA-N
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Description

Benzoic acid, 4-[[methyl(2-methyl-1-naphthalenyl)amino]methyl]- is a complex organic compound with a unique structure that includes a benzoic acid moiety linked to a naphthalene derivative through a methylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 4-[[methyl(2-methyl-1-naphthalenyl)amino]methyl]- typically involves multi-step organic reactions. One common method includes the reaction of 4-aminobenzoic acid with 2-methyl-1-naphthaldehyde in the presence of a reducing agent to form the desired product. The reaction conditions often require controlled temperatures and pH levels to ensure the proper formation of the compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4-[[methyl(2-methyl-1-naphthalenyl)amino]methyl]- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Conditions for substitution reactions may involve the use of catalysts and specific solvents to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

Benzoic acid, 4-[[methyl(2-methyl-1-naphthalenyl)amino]methyl]- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: It may be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of benzoic acid, 4-[[methyl(2-methyl-1-naphthalenyl)amino]methyl]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • Benzoic acid, 4-amino-, methyl ester
  • Benzoic acid, 2-amino-4-methyl-
  • Benzoic acid, 2-(methylamino)-, methyl ester

Uniqueness

Benzoic acid, 4-[[methyl(2-methyl-1-naphthalenyl)amino]methyl]- is unique due to its specific structural features, which confer distinct chemical and biological properties. Its naphthalene moiety and methylamino linkage differentiate it from other benzoic acid derivatives, making it a valuable compound for specialized applications.

Properties

CAS No.

833485-10-2

Molecular Formula

C20H19NO2

Molecular Weight

305.4 g/mol

IUPAC Name

4-[[methyl-(2-methylnaphthalen-1-yl)amino]methyl]benzoic acid

InChI

InChI=1S/C20H19NO2/c1-14-7-10-16-5-3-4-6-18(16)19(14)21(2)13-15-8-11-17(12-9-15)20(22)23/h3-12H,13H2,1-2H3,(H,22,23)

InChI Key

XVIJRMIKLIVLET-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2C=C1)N(C)CC3=CC=C(C=C3)C(=O)O

Origin of Product

United States

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